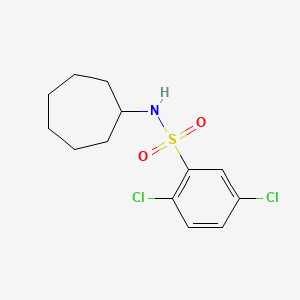

2,5-dichloro-N-cycloheptylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-dichloro-N-cycloheptylbenzenesulfonamide (DCCB) is a sulfonamide derivative that has gained significant attention in scientific research due to its potential pharmacological properties. It is a white crystalline solid that is soluble in water and organic solvents. DCCB is also known as a carbonic anhydrase inhibitor, which means it can inhibit the activity of carbonic anhydrase enzymes in the body.

Scientific Research Applications

Chemical Properties and Preparation

2,5-dichloro-N-cycloheptylbenzenesulfonamide is utilized for radical chlorination at allylic or benzylic carbon positions. This compound exhibits solubility in organic solvents such as benzene, CCl4, CHCl3, and CH2Cl2 but is insoluble in water and petroleum ether. Its preparation involves the reaction of benzenesulfonyl chloride with cyclohexylamine in pyridine, followed by N-chlorination using NaOCl solution. The reagent's purity is analyzed through melting point, NMR, and combustion analysis, with purification achieved by precipitation from CHCl3 solution or trituration with petroleum ether. It is recommended to store this reagent under nitrogen in the dark to avoid decomposition and handle it in a fume hood due to its toxicity (Maynard, 2001).

Structural Analysis and Pharmacological Interest

Structural analysis of N-aryl-2,5-dimethoxybenzenesulfonamides, which are closely related to this compound, reveals their potential in pharmacological applications. These compounds demonstrate varied supramolecular architectures mediated by weak intermolecular interactions such as C-H...O, C-H...Cl, and π-π stacking. Their molecular conformations and the resulting supramolecular architectures are influenced by intramolecular interactions and the nature of substituents on the benzenesulfonyl ring. Detailed Hirshfeld surface analysis has been conducted to understand these relationships further, emphasizing the sulfonamide moiety's significance in drug design (Shakuntala et al., 2017).

Catalytic Applications and Organic Synthesis

Sulfonamide-substituted compounds, including those related to this compound, have been explored for their catalytic properties, particularly in oxidation reactions. For instance, sulfonamide-substituted iron phthalocyanines have been designed for potential use as oxidation catalysts, offering a balance between solubility, stability, and catalytic efficiency. These catalysts show promise in the oxidation of olefins, such as cyclohexene, using H2O2 as the oxidant, yielding significant products like allylic ketones (Işci et al., 2014).

Anticancer Activity

The exploration of sulfonamides for anticancer activity has identified several dibenzenesulfonamides with promising effects, including inducing apoptosis and autophagy pathways. These compounds have been evaluated for their cytotoxicities against various tumor cell lines and their ability to inhibit carbonic anhydrase isoenzymes associated with tumors. Notably, compounds have shown efficacy in inducing cleavage of poly (ADP ribose) polymerase (PARP) and activating caspases, markers of apoptosis, alongside autophagy in cancer cells. Their significant inhibition of tumor-associated carbonic anhydrase IX and XII isoenzymes highlights their potential as anticancer drug candidates (Gul et al., 2018).

Mechanism of Action

Target of Action

The primary target of 2,5-dichloro-N-cycloheptylbenzenesulfonamide is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the gluconeogenesis pathway, which is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates.

Biochemical Pathways

The inhibition of Fructose-1,6-bisphosphatase 1 by this compound would affect the gluconeogenesis pathway . This could lead to decreased production of glucose, impacting energy metabolism in cells.

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its impact on glucose metabolism. By inhibiting Fructose-1,6-bisphosphatase 1, the compound could potentially decrease glucose production, which could have various downstream effects depending on the specific cellular context .

properties

IUPAC Name |

2,5-dichloro-N-cycloheptylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO2S/c14-10-7-8-12(15)13(9-10)19(17,18)16-11-5-3-1-2-4-6-11/h7-9,11,16H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWWKEYDICEESR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2794483.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2794485.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2794487.png)

![N-[3-[2-(4-fluorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2794495.png)

![3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)

![N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2794497.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]thio}acetamide](/img/structure/B2794502.png)

![N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide](/img/structure/B2794504.png)

![N-(2,4-difluorophenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2794505.png)